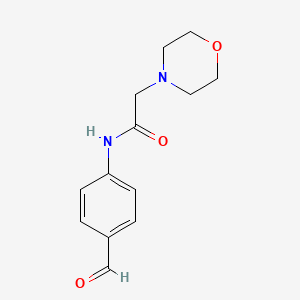
N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide is an organic compound with the molecular formula C13H16N2O3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a morpholine ring through an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide typically involves the reaction of 4-formylbenzoic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(Morpholin-4-yl)benzoic acid.
Reduction: 4-(Morpholin-4-yl)benzyl alcohol.
Substitution: 4-(Morpholin-4-yl)-2-nitrobenzaldehyde (nitration product).
Applications De Recherche Scientifique
N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The morpholine ring enhances the compound’s solubility and facilitates its transport across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Morpholin-4-yl)benzaldehyde: Similar structure but lacks the acetamide linkage.
N-(4-Formylphenyl)morpholine: Similar structure but lacks the acetamide group.
4-(Morpholin-4-yl)benzoic acid: Oxidation product of N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide.
Uniqueness
This compound is unique due to the presence of both the formyl and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
650628-77-6 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
N-(4-formylphenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H16N2O3/c16-10-11-1-3-12(4-2-11)14-13(17)9-15-5-7-18-8-6-15/h1-4,10H,5-9H2,(H,14,17) |
Clé InChI |
MYLSJMQANPYFDW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(=O)NC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)
![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)
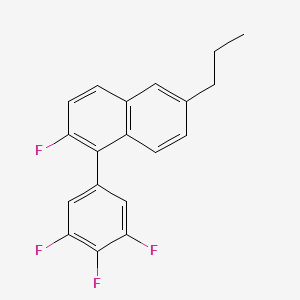

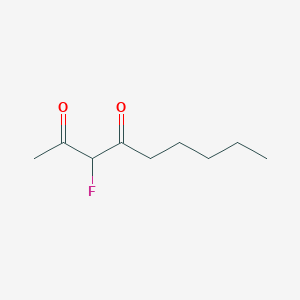
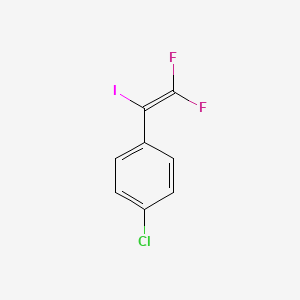
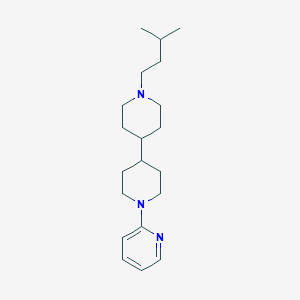
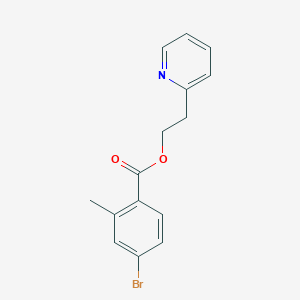
![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
